An In-Depth Technical Guide to Bredereck's Reagent: Synthesis, Mechanism, and Application
An In-Depth Technical Guide to Bredereck's Reagent: Synthesis, Mechanism, and Application
Abstract
This technical guide provides a comprehensive overview of Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane. Esteemed for its unique reactivity, this aminal ester serves as a powerful and versatile C1 building block in modern organic synthesis.[1] It is particularly recognized for the formylation and aminomethylenation of C-H and N-H acidic compounds under relatively mild conditions.[2][3] This document delves into the fundamental principles governing its synthesis, elucidates its detailed mechanism of action, presents practical experimental protocols, and explores the broad scope of its applications. Designed for researchers, chemists, and professionals in drug development, this guide aims to be an authoritative resource, blending established chemical theory with field-proven insights to facilitate its effective use in the laboratory.
Introduction: The Utility of a Unique Formylating Agent
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a stable, colorless to light yellow liquid with a characteristic amine-like odor.[3][4] Its prominence in organic synthesis stems from its ability to act as a potent formylating agent for a wide array of substrates, including ketones, esters, indoles, and amines.[2] Unlike many traditional formylation methods that require harsh conditions, Bredereck's reagent offers the distinct advantage of generating a highly reactive electrophilic formamidinium species and a strong, non-nucleophilic base (tert-butoxide) in situ.[5][6] This dual-action capability allows for efficient reactions under mild conditions, often leading to high yields of formylated products, which are valuable intermediates in the synthesis of pharmaceuticals and complex natural products.[1][2]
The reagent is particularly effective for:
-
Formylation of active methylene compounds : Introducing a formyl group (-CHO) alpha to a carbonyl group to produce β-ketoaldehydes.[2]
-
N-formylation : Converting primary and secondary amines into their corresponding formamides.[2]
-
Synthesis of Heterocycles : Acting as a C1 building block for the annulation of heterocyclic rings such as pyridines, pyrroles, and pyrimidines.[1][7]
-
Aminomethylenation : Reacting with CH-acidic compounds to form stable enamine intermediates, which can be further manipulated.[3]
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value | Source(s) |
| Chemical Name | tert-Butoxybis(dimethylamino)methane | [4] |
| Synonyms | Bredereck's Reagent, t-BAE | [8] |
| CAS Number | 5815-08-7 | [4] |
| Molecular Formula | C₉H₂₂N₂O | [4] |
| Molar Mass | 174.28 g·mol⁻¹ | [4] |
| Appearance | Colorless to slightly yellow liquid | [3][4] |
| Density | 0.844 g/mL at 25 °C | |
| Boiling Point | 50-55 °C at 15 mmHg | |
| Refractive Index | n20/D 1.422 |
Safety and Handling:
-
Bredereck's reagent is flammable and should be handled in a well-ventilated fume hood away from ignition sources.[4]
-
It is an irritant to the skin and eyes; appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[9]
-
The reagent reacts with protic solvents (e.g., water, alcohols) and even weakly C-H acidic solvents like acetonitrile upon heating.[3] Therefore, all reactions must be conducted under anhydrous conditions using inert, dry solvents such as THF, diethyl ether, toluene, or cyclohexane.[3][8]
-
It is stable at room temperature but can decompose upon exposure to heat, light, and oxygen.[9] Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of Bredereck's Reagent
The preparation of Bredereck's reagent requires strict anhydrous conditions, as the quality of the final product is highly dependent on the purity of the starting materials, particularly the absence of alcohol in the alkoxide.[8] Two primary, reliable methods are reported in the literature.
Method 1: From a Formamidinium Salt
This approach involves the reaction of an N,N,N',N'-tetraalkylformamidinium salt with a strong, alcohol-free alkoxide. While effective, a key challenge is the low solubility of the reactants in the required inert, anhydrous solvents, which can necessitate large solvent volumes and long reaction times.[8]
Caption: Synthesis of Bredereck's Reagent from a Formamidinium Salt.
Method 2: From Bis(dimethylamino)acetonitrile
A superior method in terms of yield and reaction time involves the substitution of the cyano group from bis(dimethylamino)acetonitrile using an alcohol-free alkoxide.[8] The starting nitrile is more soluble in ethers than formamidinium salts, leading to a more efficient reaction. Product yields from this method are typically 5-20% higher.[8]
Experimental Protocol (Adapted from Literature): [8]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Suspend freshly prepared, alcohol-free potassium tert-butoxide (1.0 eq) in anhydrous diethyl ether.
-
Addition: While stirring vigorously, add a solution of bis(dimethylamino)acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. A gentle reflux may be applied to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and filter it under an inert atmosphere to remove the potassium cyanide byproduct.
-
Purification: Carefully remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under high vacuum (e.g., 50-52 °C at 12 mmHg) to yield pure Bredereck's reagent.[4]
The Core Mechanism of Action: A Self-Validating System
The versatility of Bredereck's reagent is rooted in its unique ability to thermally or acid-catalytically decompose into two highly reactive species: the electrophilic tetramethylformamidinium ion and the strong base tert-butoxide .[2][5] This in situ generation is the cornerstone of its reactivity.
The generally accepted mechanism for formylation proceeds through the following validated steps:[2][4]
-
Activation: The reagent eliminates tert-butanol, either thermally or catalyzed by a trace amount of acid (or an acidic proton from the substrate), to form the key electrophilic intermediate, the tetramethylformamidinium ion, and the tert-butoxide anion.
-
Deprotonation: The newly formed tert-butoxide is a strong base that efficiently deprotonates the acidic C-H or N-H bond of the substrate, generating a nucleophilic carbanion or anilide anion.
-
Nucleophilic Attack: The substrate's nucleophilic center attacks the electrophilic carbon of the tetramethylformamidinium ion, forming a new C-C or C-N bond.
-
Elimination: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of dimethylamine (a good leaving group) to form a stable enamine or formamidine intermediate.
-
Hydrolysis: Upon aqueous work-up, this intermediate is hydrolyzed to yield the final formylated product, regenerating a molecule of dimethylamine.
Caption: General Mechanism of Formylation using Bredereck's Reagent.
Field-Proven Experimental Protocols
The true value of a reagent is demonstrated through its practical application. The following protocols are representative of its use in common synthetic transformations.
Protocol 1: C-Formylation of an Active Methylene Compound (e.g., a Ketone)
This procedure yields β-ketoaldehydes, which typically exist in their more stable enol or enamine forms and are highly valuable synthetic intermediates.[2]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in an anhydrous, non-protic solvent (e.g., toluene or THF).
-
Reagent Addition: Add Bredereck's reagent (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water or dilute aqueous acid (e.g., 1M HCl) to hydrolyze the enamine intermediate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to afford the desired β-ketoaldehyde.[2]
Protocol 2: N-Formylation of a Primary or Secondary Amine
This method provides a convenient route to formamides, often with high yields and under mild conditions.[2]
-
Reaction Setup: Dissolve the amine (e.g., aniline, 1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.
-
Reagent Addition: Add Bredereck's reagent (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete within this timeframe, which can be confirmed by TLC analysis.
-
Work-up: Quench the reaction by adding water.[2]
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo. The resulting formamide is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Conclusion
Bredereck's reagent is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique capacity for the in situ generation of both a strong base and a potent electrophile allows for a wide range of formylation and aminomethylenation reactions under mild and controlled conditions. From the synthesis of key pharmaceutical intermediates to the construction of complex heterocyclic frameworks, its reliability and versatility ensure its continued and widespread application in research and development. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in the laboratory.
References
- Benchchem. (n.d.). Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent).
- Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane.
- ChemicalBook. (n.d.). tert-Butoxy bis(dimethylamino)methane synthesis.
- Rosso, G. B. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(5), 0809-0810. DOI: 10.1055/s-2006-933118.
- UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT.
- Enamine. (n.d.). Bredereck's reagent.
- Guidechem. (n.d.). What is BREDERECK'S REAGENT and how is it used in organic synthesis?.
- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane.
- ResearchGate. (2006). Spotlight 156.
- Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66.
- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane 5815-08-7.
- OUCI. (n.d.). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.
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